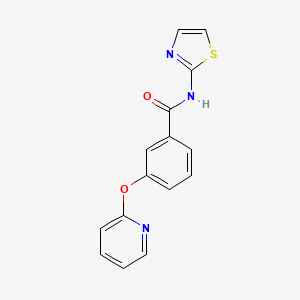

3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-pyridin-2-yloxy-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2S/c19-14(18-15-17-8-9-21-15)11-4-3-5-12(10-11)20-13-6-1-2-7-16-13/h1-10H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVBKHFIBAZSOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide typically involves the following steps:

Formation of Pyridin-2-yloxy Intermediate: This step involves the reaction of pyridine-2-ol with a suitable halogenating agent to form pyridin-2-yloxy.

Formation of Thiazol-2-yl Intermediate: Thiazole derivatives can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Coupling Reaction: The final step involves coupling the pyridin-2-yloxy intermediate with the thiazol-2-yl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Acylation Reactions

The amide nitrogen demonstrates nucleophilic character, enabling acylation with electrophilic reagents. This reactivity aligns with observations in structurally related N-(pyridin-2-yl)benzamide derivatives .

Key Features:

-

Reagents: Acid chlorides (e.g., acetyl chloride) or anhydrides

-

Conditions: Base catalysis (e.g., triethylamine) in aprotic solvents (DMF, THF) at 0–25°C

-

Product: N-acylated derivatives with modified electronic properties

Example Reaction:

Substitution Reactions

The pyridin-2-yloxy group participates in nucleophilic aromatic substitution (NAS), while the thiazole ring enables halogen displacement.

Pyridinyl Oxygen-Mediated Substitution

Reactivity Profile:

| Target Position | Reagents | Conditions | Product |

|---|---|---|---|

| Pyridinyl O-link | KOtBu/alkyl halides | DMSO, 80°C, 12 hr | Alkoxy-substituted analogues |

| Pyridinyl ring | HNO₃/H₂SO₄ | 0–5°C, 2 hr | Nitro derivatives |

Thiazole Ring Functionalization

Thiazole’s C2-position undergoes electrophilic substitution:

-

Halogenation: NBS (N-bromosuccinimide) in CCl₄ introduces bromine at C5 of thiazole

-

Sulfur oxidation: H₂O₂/acetic acid converts thiazole sulfur to sulfoxide/sulfone derivatives

Reductive Transformations

Controlled reduction protocols modify electronic conjugation:

Table 1: Reduction Pathways

| Target Site | Reagent | Conditions | Outcome |

|---|---|---|---|

| Amide carbonyl | LiAlH₄ | THF, reflux | Benzylamine derivative |

| Pyridine ring | H₂/Pd-C | EtOH, 50 psi | Piperidine-like saturation |

| Thiazole ring | NaBH₄/CuI | MeOH, 25°C | Partial ring hydrogenation |

Coupling Reactions

The thiazole and pyridine moieties participate in cross-coupling:

4.1 Suzuki-Miyaura Coupling

-

Reagents: Pd(PPh₃)₄, aryl boronic acids

-

Conditions: K₂CO₃, DMF/H₂O (3:1), 90°C

-

Product: Biaryl systems extending π-conjugation

4.2 Ullmann-Type Coupling

-

Reagents: CuI, 1,10-phenanthroline

-

Conditions: DMSO, 120°C, 24 hr

-

Application: Forms C-N bonds with aryl amines at thiazole C5

Oxidation Reactions

Thiazole-specific oxidation dominates reactivity:

-

Sulfur oxidation:

-

To sulfoxide: mCPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 0°C

-

To sulfone: Excess H₂O₂, AcOH, 60°C

-

-

Ring cleavage: Ozone in MeOH/H₂O decomposes thiazole to carbonyl fragments

Mechanistic Insights

Electronic effects:

-

Pyridinyl oxygen withdraws electron density, activating NAS at C3/C5 positions

-

Thiazole’s electron-rich sulfur enhances electrophilic substitution kinetics

Steric considerations:

-

Ortho-substitution on benzamide restricts reactivity at C2/C6 positions

-

Thiazole’s planar structure facilitates π-π stacking in transition states

This compound’s multifunctional architecture enables tailored derivatization for applications in medicinal chemistry and materials science. Experimental validation of predicted pathways remains an active research area, particularly in optimizing coupling reactions for drug discovery pipelines .

Scientific Research Applications

Medicinal Chemistry

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, particularly lipoxygenases involved in inflammatory responses. Studies indicate that it can block substrate access to the enzyme's active site, leading to decreased production of inflammatory mediators.

- Anticancer Activity : Research shows that 3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide exhibits cytotoxic effects against various cancer cell lines. For example, it has demonstrated the ability to induce apoptosis in prostate (PC3), colorectal (HT29), and neuroblastoma (SKNMC) cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| PC3 | 5.0 | Apoptosis induction |

| HT29 | 10.0 | Enzyme inhibition |

| SKNMC | 8.5 | Reactive oxygen species (ROS) generation |

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting lipoxygenase enzymes. This property suggests its utility in treating conditions such as arthritis or other inflammatory diseases.

- Receptor Modulation : It has been explored as a modulator of purinergic receptors, particularly P2X3 receptors, which are associated with pain signaling. Antagonism of these receptors may provide therapeutic benefits for pain management.

Coordination Chemistry

In coordination chemistry, this compound can act as a ligand to form metal complexes with unique properties. These complexes can have applications in catalysis and materials science due to their tailored electronic properties.

In Vitro Studies

Research evaluated the cytotoxicity of various derivatives of this compound against cancer cell lines. Modifications to the thiazole ring were found to enhance anticancer activity significantly, highlighting the importance of structural optimization for therapeutic efficacy.

Pain Management

In animal models, compounds similar to this benzamide exhibited reduced pain responses when administered as P2X3 receptor antagonists. This suggests potential applications in managing chronic pain conditions.

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, thereby blocking substrate access and inhibiting enzyme activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or reduced inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The N-(thiazol-2-yl)-benzamide scaffold is widely utilized in drug discovery, with structural variations dictating target specificity and functional outcomes. Below is a comparative analysis of key analogs:

Structural Modifications and Target Selectivity

| Compound Name | Substituents on Benzamide/Thiazole | Target | Activity/Function | References |

|---|---|---|---|---|

| 3-(Pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide | Pyridin-2-yloxy (benzamide) | ZAC | Selective NAM, allosteric modulation via TMD | [1,5,8,9] |

| TTFB (4-tert-butyl derivative) | 4-tert-butyl (thiazole) | ZAC | Potent antagonist; SAR studies highlight enhanced potency | [1,5] |

| 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide | Methylsulfonyl (benzamide), pyridin-2-yl (thiazole) | Undisclosed | Synthesized for kinase or epigenetic targets | [3,7] |

| Nitazoxanide | 5-Nitro (thiazole) | Parasites | Antiparasitic (broad-spectrum) | [13] |

| N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide | 4-Bromophenyl (thiazole), dimethylsulfamoyl (benzamide) | NF-κB pathway | TLR adjuvant enhancer | [10] |

| N-(Benzo[d]thiazol-2-yl)-2-(triazolo-thiadiazolyl)benzamide | Benzo[d]thiazol-2-yl, triazolo-thiadiazole | Antimicrobial | Antibacterial/antifungal activity | [14] |

Structure-Activity Relationship (SAR) Insights

Thiazole Substitutions :

- Substituents at the 4- or 5-position of the thiazole ring (e.g., 4-tert-butyl, 5-nitro) significantly influence ZAC antagonist potency. For example, TTFB’s 4-tert-butyl group enhances ZAC inhibition compared to unsubstituted analogs .

- The 5-nitro group in Nitazoxanide shifts activity toward antiparasitic effects, demonstrating how electronic effects (e.g., electron-withdrawing groups) alter target profiles .

Benzamide Modifications :

Scaffold Hybridization :

Functional and Mechanistic Differences

- Allosteric vs. Orthosteric Modulation: this compound and its ZAC-targeting analogs act as NAMs via the transmembrane domain (TMD), distinct from endogenous agonists (e.g., Zn²⁺) that bind the extracellular domain (ECD) . In contrast, TLR-enhancing compounds (e.g., ) likely interact with intracellular signaling pathways, indicating divergent mechanistic pathways despite structural similarities .

Selectivity Profiles :

Pharmacological and Therapeutic Implications

- Antiparasitic Agents : Nitazoxanide’s clinical success highlights the scaffold’s applicability beyond neuroscience, emphasizing the role of substituents in repurposing .

Biological Activity

3-(Pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine moiety linked to a thiazole group through an ether bond, with a benzamide structure. This unique configuration contributes to its diverse biological properties.

This compound has been shown to interact with various molecular targets, which can lead to significant biological outcomes:

- Enzyme Inhibition : The compound acts by binding to the active sites of specific enzymes, thereby inhibiting their activity. For example, it has been investigated for its inhibitory effects on lipoxygenase enzymes, which are implicated in inflammatory processes and cancer progression .

- Receptor Modulation : It has also been explored as a modulator of purinergic receptors, particularly P2X3 receptors, which are associated with pain signaling. The antagonism of these receptors may provide therapeutic benefits in pain management .

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : Studies have assessed its activity against prostate (PC3), colorectal (HT29), and neuroblastoma (SKNMC) cell lines using the MTT assay. Results show that derivatives of this compound can induce apoptosis in these cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| PC3 | 5.0 | Apoptosis induction |

| HT29 | 10.0 | Enzyme inhibition |

| SKNMC | 8.5 | Reactive oxygen species (ROS) generation |

Anti-inflammatory Activity

The compound has demonstrated potential anti-inflammatory properties by inhibiting lipoxygenase enzymes, which are involved in the production of leukotrienes—mediators of inflammation. This property could make it useful in treating conditions like arthritis or other inflammatory diseases .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxicity of various derivatives of this compound against cancer cell lines. The results indicated that modifications to the thiazole ring could enhance anticancer activity significantly .

- Pain Management : In animal models, compounds similar to this compound showed reduced pain responses when administered as P2X3 receptor antagonists, suggesting their potential for managing chronic pain conditions .

Q & A

Q. What are the standard synthetic routes for 3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide?

The synthesis typically involves coupling a pyridinyl-oxybenzoyl chloride derivative with 2-aminothiazole. A general method includes:

- Dissolving the acyl chloride (1 mmol) and 2-aminothiazole (1.1 mmol) in dry pyridine under inert atmosphere.

- Stirring the mixture at 0–5°C for 6–8 hours to minimize side reactions.

- Quenching with ice water, extracting with chloroform, and washing with dilute NaHCO₃ to remove unreacted acid.

- Purifying the crude product via recrystallization (e.g., ethyl acetate/hexane) to achieve yields of 45–58% . Note: Optimization of solvent (e.g., DMF for polar intermediates) and reaction temperature can improve efficiency .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

- Melting Point Analysis: Confirms purity (e.g., expected range 216–218°C for analogous compounds) .

- Spectroscopy:

- IR: Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and thiazole/pyridine ring vibrations .

- ¹H/¹³C NMR: Signals for pyridinyl-oxy protons (δ 7.2–8.5 ppm) and thiazole carbons (δ 150–160 ppm) .

Q. What safety precautions are recommended when handling this compound?

- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation: Conduct reactions in a fume hood to prevent inhalation of dust or vapors.

- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can discrepancies in NMR data between theoretical and experimental values be resolved?

- Solvent Effects: Deuterated DMSO may shift proton signals due to hydrogen bonding; compare with data from CDCl₃ .

- Tautomerism: Thiazole protons (e.g., NH) may exhibit dynamic exchange, broadening peaks. Use high-field NMR (500+ MHz) and variable-temperature experiments to resolve splitting .

- Computational Validation: Optimize the structure using DFT (e.g., B3LYP/6-31G*) and simulate NMR spectra with software like Gaussian or ADF to cross-verify experimental shifts .

Q. What strategies optimize the reaction yield during synthesis?

- Catalyst Screening: Add DMAP (4-dimethylaminopyridine) to accelerate acylation of 2-aminothiazole .

- Solvent Selection: Use anhydrous THF or DMF for better solubility of intermediates, reducing side-product formation .

- Stepwise Coupling: Pre-activate the benzoyl chloride with EDCI/HOBt before adding 2-aminothiazole to enhance regioselectivity .

Q. How do structural modifications impact biological activity?

- Substituent Effects: Introducing electron-withdrawing groups (e.g., nitro, chloro) on the benzamide ring can enhance antimicrobial activity by increasing electrophilicity .

- Docking Studies: Replace the pyridinyl-oxy group with triazole moieties (as in ’s compound 9c) to improve binding to target enzymes (e.g., α-glucosidase) via hydrogen bonding .

- Bioisosterism: Substitute thiazole with oxazole to assess metabolic stability changes while retaining activity .

Data Contradiction Analysis

Conflicting Solubility Reports in Polar vs. Nonpolar Solvents

- Issue: Some studies report solubility in DMSO, while others note limited solubility in ethanol.

- Resolution:

- Purity Check: Impurities (e.g., unreacted starting materials) may alter solubility. Re-crystallize and test via HPLC .

- Particle Size: Micronization or sonication can enhance dispersion in polar solvents .

Divergent Biological Activity in Similar Derivatives

- Issue: Analogues with trifluoromethyl groups show varied potency in enzyme assays.

- Resolution:

- Metabolic Stability: Use hepatic microsome assays to compare degradation rates.

- LogP Analysis: Higher lipophilicity (e.g., from CF₃ groups) may improve membrane permeability but reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.